molecular formula C8H14O2 B167316 3-Cyclohexene-1,1-dimethanol CAS No. 2160-94-3

3-Cyclohexene-1,1-dimethanol

Cat. No.: B167316
CAS No.: 2160-94-3
M. Wt: 142.2 g/mol
InChI Key: YXEBFFWTZWGHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexene-1,1-dimethanol: is an organic compound with the molecular formula C8H14O2 . It is characterized by a cyclohexene ring with two hydroxymethyl groups attached to the same carbon atom. This compound is a colorless liquid with low solubility in water but is soluble in many organic solvents . It is widely used as an intermediate in organic synthesis and in the production of various chemical products such as polyester resins, solvents, and softeners .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1,1-dimethanol can be synthesized by reacting cyclohexene with methanol in the presence of an appropriate catalyst . The reaction typically involves the addition of methanol to the double bond of cyclohexene, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient catalysts, and controlled temperature and pressure conditions to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexene-1,1-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexene-1,1-dicarboxylic acid.

    Reduction: Formation of cyclohexane-1,1-dimethanol.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

3-Cyclohexene-1,1-dimethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1,1-dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

  • Cyclohexane-1,1-dimethanol
  • Cyclohexene-1,1-dicarboxylic acid
  • Cyclohexane-1,1-dicarboxylic acid

Comparison: 3-Cyclohexene-1,1-dimethanol is unique due to the presence of a double bond in the cyclohexene ring, which imparts distinct chemical reactivity compared to its saturated counterparts like cyclohexane-1,1-dimethanol. The double bond allows for additional reactions such as hydrogenation and electrophilic addition, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h1-2,9-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBFFWTZWGHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175968
Record name 3-Cyclohexene-1,1-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-94-3
Record name 3-Cyclohexene-1,1-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2160-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1,1-dimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CYCLOHEXENE-1,1-DIMETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Cyclohexene-1,1-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-2-ene-1,1-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

One hundred (100) parts by weight of a formaldehyde aqueous solution (37 wt. % formaldehyde) was charged to a reactor. To this solution, cooled externally with an ice-water bath, was added 118 parts of an aqueous sodium hydroxide solution (25 wt. % sodium hydroxide) by several portions and the temperature of the reaction content was maintained at 20 to 30° C. This was followed by a slow addition of 54 parts of 1,2,5,6-tetrahydrobenzaldehyde at such a rate that the reaction content temperature did not exceed 55° C. After the exotherm dissipated, it was heated at 55° C. for two hours with an external heating. The product precipitated out of the solution upon cooling and was collected by suction filtration. The wet-cake was washed thoroughly in the funnel with copious amount of water (5×100 parts). The crude product was allowed to dry in air overnight and purified by a recrystallization from toluene. The final product was an off-white colored crystalline material (yield 70%. m.p.: 92-93° C.).
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 5-liter volume four-necked flask provided with a stirrer, a thermometer, a Dimroth condenser and a dropping funnel, 633.3 g (purity 92%, 19 mol) of paraformaldehyde dissolved in 1004.0 g of water was charged, 465.6 g of sodium hydroxide (purity 98.5%, 11.5 mol) dissolved in 1397.0 g of water were dropwise added. Next, the mixture was cooled in an ice bath to 10° C. and 880.7 g of 3-cyclohexene-1-carboaldehyde (purity 97%, 7.8 mol) was dropwise added over 1 hour to the mixture. After dropwise addition, the solution temperature was increased to 20° C. The mixture was stirred at that temperature for 1 hour, then the flask was immersed in a hot water bath and was further stirred at 55° C. for 1 hour. Next, the reaction mixture was cooled down to 15° C. in a water bath and the precipitated solid was obtained by filtration. The solid thus obtained was washed with water to obtain a wet crude crystal of 4,4-bis[(hydroxy)methyl]cyclohexene (II) in an amount of 1396.0 g.
Quantity
633.3 g
Type
reactant
Reaction Step One
Name
Quantity
1004 g
Type
solvent
Reaction Step One
Quantity
465.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1397 g
Type
solvent
Reaction Step Two
Quantity
880.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The further reaction of the tetrahydrobenzaldehyde with surplus formaldehyde to form 3-cyclohexene-1,1-dimethanol and its derivatives has already been reported by H. E. French and D. M. Gallagher in J. Amer. Chem. Soc. 64, pages 1497-99 (1942). ##STR10##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexene-1,1-dimethanol
Reactant of Route 2
3-Cyclohexene-1,1-dimethanol
Reactant of Route 3
3-Cyclohexene-1,1-dimethanol
Reactant of Route 4
3-Cyclohexene-1,1-dimethanol
Reactant of Route 5
3-Cyclohexene-1,1-dimethanol
Reactant of Route 6
3-Cyclohexene-1,1-dimethanol
Customer
Q & A

A: 3-Cyclohexene-1,1-dimethanol is primarily used as a monomer in the synthesis of various polymers. For instance, it's a key component in producing active barrier poly(ethylene terephthalate) (PET) copolymers. [] These copolymers exhibit improved oxygen barrier properties compared to unmodified PET. [, ] Additionally, it serves as a building block for synthesizing well-defined macromonomers with cyclohexene oxide functionality. [, ] These macromonomers are further employed in creating comb-shaped and graft copolymers via photoinitiated cationic polymerization. [, ]

A: While the provided research abstracts don't explicitly state the molecular formula and weight of this compound, they do highlight its use in polymerization reactions. This suggests the presence of two reactive hydroxyl (-OH) groups within its structure. These hydroxyl groups enable its participation in condensation polymerization reactions, leading to the formation of polyester chains. [, ]

A: Research indicates that incorporating this compound as a comonomer in PET synthesis leads to enhanced oxygen barrier properties. Specifically, PET/3-Cyclohexene-1,1-dimethanol copolymers demonstrate up to a 40% improvement in oxygen barrier performance compared to unmodified PET. [, ] This enhancement is attributed to the active oxygen scavenging ability of the this compound moiety within the polymer matrix. []

A: Yes, research indicates that incorporating this compound into PET influences the polymer's thermal properties. Studies reveal a decrease in the peak melting temperature of PET/3-Cyclohexene-1,1-dimethanol copolymers as the concentration of this compound increases. [] Furthermore, these copolymers exhibit slower crystallization rates compared to unmodified PET. []

A: Studies on the rheological behavior of PET/3-Cyclohexene-1,1-dimethanol copolymers reveal that they exhibit Newtonian behavior within the studied range of this compound concentrations. [] This implies that their viscosity remains constant regardless of the applied shear rate, which is a desirable characteristic for certain processing techniques.

A: Research utilizes various spectroscopic techniques to confirm the incorporation and interactions of this compound within polymer structures. Proton nuclear magnetic resonance spectroscopy (1H NMR) and 2D correlation spectroscopy (COSY) analysis provide valuable insights into the chemical environment and bonding interactions of this compound within PET copolymers. [] These techniques help establish the successful integration of the monomer into the polymer backbone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.